molecular formula C12H10F3N3O B2690187 3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde CAS No. 1254982-03-0

3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde

Cat. No.: B2690187
CAS No.: 1254982-03-0
M. Wt: 269.227
InChI Key: MMEDMRBTQMZXJI-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS Number: 1254982-03-0 . It has been identified as a positive allosteric modulator of the metabotropic glutamate 2 receptor .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a 11 C-labeled positron emission tomography (PET) tracer originating from a mGluR2 inhibitor was synthesized by O- [ 11 C]methylation of desmethyl precursor with [ 11 C]methyl iodide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C12H10F3N3O/c13-12(14,15)10-8(6-19)3-4-18-9(5-7-1-2-7)16-17-11(10)18/h3-4,6-7H,1-2,5H2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it is known that it can undergo alkylation with alkyl iodides in DMF to afford the N -alkyl pyrazoles .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 269.23 . It is a solid at room temperature and should be stored in a refrigerator .

Mechanism of Action

As a positive allosteric modulator of the metabotropic glutamate 2 receptor, this compound likely exerts its effects by enhancing the activity of this receptor .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c13-12(14,15)10-8(6-19)3-4-18-9(5-7-1-2-7)16-17-11(10)18/h3-4,6-7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEDMRBTQMZXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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